(Diacetoxyiodo)benzene

Catalog No.
S606599
CAS No.
3240-34-4
M.F
C10H11IO4
M. Wt
322.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Diacetoxyiodo)benzene

CAS Number

3240-34-4

Product Name

(Diacetoxyiodo)benzene

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate

Molecular Formula

C10H11IO4

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N

SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Synonyms

(Dihydroxyiodo)benzene; (Diacetoxyiodo)benzene; BAIB; Bis(acetato)phenyliodine; Bis(acetato-κO)phenyliodine; Diacetoxy(phenyl)iodine; Iodobenzene Diacetate; Iodophenyl Diacetate; Iodosobenzene Diacetate; Iodosylbenzene Diacetate; NSC 226375; NSC 2380

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Organic Synthesis

Oxidation of o-dioxime

Preparation of High Radio-Opaque E-Glass Fiber-Reinforced Composite

Oxidation in TEMPO

Rhodium-Catalyzed Aziridination of Olefins

Construction of Heterocycles

Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts

Enantioselective Reactions

Synthesis of Fused 1,2,4-Triazole Derivatives

(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate, is a hypervalent iodine compound with the molecular formula C₆H₅I(OCOCH₃)₂. This compound is recognized for its unique structure, where the iodine atom is in a +III oxidation state and exhibits a T-shaped molecular geometry. The iodine atom forms bonds with two acetate groups and a phenyl group, leading to its distinctive reactivity as an oxidizing agent in organic synthesis .

  • Irritant: Contact with skin or eyes can cause irritation [].
  • Light sensitivity: PIDA decomposes upon exposure to light, potentially releasing hazardous fumes [].

(Diacetoxyiodo)benzene is utilized in various chemical transformations, including:

  • Oxidative Decarboxylation: In the presence of sodium azide, it facilitates the conversion of 2-aryl carboxylic acids into aldehydes and ketones .
  • Cleavage of Carbon-Carbon Bonds: It can cleave carbon-carbon bonds in conjunction with Lewis acids, expanding its utility in synthesizing complex organic molecules .
  • Beckmann Rearrangement: It promotes the transformation of ketoximes into amides through acetylation of hydroxy groups .
  • C–H Bond Oxidation: (Diacetoxyiodo)benzene has been shown to oxidize benzylic acetals effectively, providing a metal-free alternative for such reactions .

Several methods exist for synthesizing (diacetoxyiodo)benzene:

  • Reaction with Acetic Acid: The original synthesis method involves reacting iodobenzene with acetic acid and peracetic acid .
  • Direct Preparation: More recent methods involve using iodine, acetic acid, and benzene with oxidizing agents like sodium perborate or potassium peroxydisulfate .
  • From Iodosobenzene: It can also be prepared from iodosobenzene and glacial acetic acid .

(Diacetoxyiodo)benzene serves multiple roles in organic chemistry:

  • Oxidizing Agent: It is widely used for oxidations, such as hydroxylations and cleavage of vicinal glycols .
  • Synthesis of Complex Molecules: It facilitates the preparation of various organic compounds, including amides and cyclic ethers .
  • Research Tool: Its unique properties make it valuable for studying reaction mechanisms involving hypervalent iodine species.

Interaction studies involving (diacetoxyiodo)benzene mainly focus on its reactivity with various substrates under different conditions. For example, it has been shown to interact effectively with Lewis acids to enhance its oxidative capabilities in carbon-carbon bond cleavage reactions. Additionally, studies have explored its behavior in solvent systems like ionic liquids, which can influence its reactivity and product formation .

Several compounds share structural or functional similarities with (diacetoxyiodo)benzene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
IodosobenzeneHypervalent iodineActs as a precursor for various iodine reagents
Phenyliodine(III) bis(trifluoroacetate)Hypervalent iodineUsed in Hofmann rearrangement under mild conditions
Phenyliodonium diacetateHypervalent iodineFunctions similarly but may have different reactivity
Bis(trifluoroacetoxy)iodobenzeneHypervalent iodineUseful for specific oxidative transformations

(Diacetoxyiodo)benzene stands out due to its dual acetate groups which enhance its reactivity and versatility in organic synthesis compared to other hypervalent iodine compounds. Its ability to facilitate diverse reactions while maintaining low toxicity makes it a valuable reagent in modern organic chemistry .

PIDA exhibits exceptional efficiency in the oxidation of benzylic and allylic C–H bonds, offering a metal-free alternative to traditional transition metal catalysts. In benzylic systems, PIDA mediates the conversion of alcohols to carbonyl compounds under mild conditions. For instance, benzylic alcohols undergo oxidation to aryl aldehydes or ketones in yields exceeding 90% when treated with PIDA in chloroform at 60°C [1]. Comparative studies demonstrate PIDA’s superiority over analogous reagents like iodobenzene diacetate (IBDA), with a 90% yield for PIDA versus 32% for IBDA in the oxidation of 4-methoxybenzyl alcohol [1].

The reagent also facilitates the direct oxidation of benzylic acetals to 2-acetoxy-1,3-dioxolanes via C–H bond activation. Microwave-assisted reactions with PIDA achieve this transformation in 15–30 minutes, accommodating both electron-donating (-OMe, -Me) and electron-withdrawing (-NO₂, -CN) substituents on the aromatic ring [2]. This method bypasses stoichiometric metal oxidants, with the acetoxy group serving as a versatile handle for subsequent derivatization to esters or amides [2].

In allylic systems, PIDA enables stereoselective acetoxylation through a proposed iodonium ion intermediate. For example, cyclohexene derivatives undergo allylic acetoxylation to form diacetates with retention of configuration, a process critical in terpene functionalization [4].

Table 1: Comparative Performance of PIDA in Benzylic Oxidations

SubstrateReagentConditionsYield (%)
4-MeO-Benzyl alcoholPIDACHCl₃, 60°C, 24h90 [1]
4-MeO-Benzyl alcoholIBDACHCl₃, 60°C, 24h32 [1]
Benzyl acetalPIDAMW, 150°C, 15min85 [2]

Mechanistic Paradigms in PIDA-Driven C–C Bond Cleavage Reactions

PIDA’s ability to cleave C–C bonds is exemplified in its reaction with N-aryl-3-oxobutanamides, yielding N-aryl carbamoyl methyl diacetates. This transformation involves a two-step process: initial diacetoxylation of the β-ketoamide followed by C–C cleavage via nucleophilic attack. The addition of Zn(OAc)₂ as a Lewis acid enhances reactivity, enabling yields of 75–92% across ten substrates [4].

Mechanistic studies suggest a radical pathway is unlikely, as reactions proceed smoothly under ambient conditions without radical initiators. Instead, a polar mechanism involving iodonium intermediate formation is proposed, where PIDA acts as both oxidant and acetoxy source [4]. This methodology provides direct access to α,α-diacetoxyamides, valuable precursors for hydroxamic acid derivatives.

Cyclization Strategies for Spirocyclic and Polycyclic Architectures

PIDA’s electrophilic character facilitates intramolecular cyclizations, particularly in phenolic and amino acid-derived substrates. A notable application is the oxidative spirolactamization of tryptophan derivatives. Treatment with PIDA induces dearomatization of the indole ring, followed by 6-endo-trig cyclization to form spirocyclic oxindoles in 68–85% yield [5]. Comparative studies show PIDA’s μ-oxo bridged dimer exhibits enhanced reactivity, enabling spirolactam formation at 0°C versus room temperature required for PIDA [5].

In peptide chemistry, PIDA/BF₃·OEt₂ promotes decarboxylative cyclization of dipeptides to polycyclic aminals. This one-pot transformation constructs up to three new rings, including challenging seven-membered systems, with complete diastereocontrol in select cases [6]. The reaction proceeds via initial oxidation of the carboxylate to a radical cation, followed by sequential cyclization and rearomatization [6].

Halogenation Protocols Using PIDA as a Dual-Function Oxidant

PIDA enables regioselective halogenation when paired with halide salts, functioning as both oxidant and iodine(III) source. In the C3-halogenation of pyrazolo[1,5-a]pyrimidines, PIDA/KX (X = Cl, Br, I) systems achieve 72–89% yields in aqueous media at room temperature [7]. The reaction follows an electrophilic aromatic substitution mechanism, with PIDA generating X⁺ equivalents in situ.

Table 2: Halogenation of Pyrazolo[1,5-a]pyrimidines with PIDA/KX [7]

SubstrateHalideTime (h)Yield (%)
5-Methyl derivativeKCl289
7-Cyano derivativeKBr385
5-Phenyl derivativeKI472

This protocol demonstrates exceptional functional group tolerance, preserving nitriles, esters, and unprotected amines. The aqueous conditions and room temperature operation represent significant improvements over traditional halogenation methods requiring anhydrous solvents and elevated temperatures [7].

Rearrangement and Migration Reactions in Complex Molecular Scaffolds

PIDA-mediated δ-C(sp³)–H acetoxylation in amino acid derivatives showcases its ability to override inherent reactivity preferences. When applied to N-(SO₂Py)-protected valine, PIDA/palladium catalysis achieves δ-site selectivity (60% yield) over the typically favored γ-position [3]. This selectivity stems from the SO₂Py directing group’s ability to stabilize a six-membered palladacycle transition state, as confirmed by DFT calculations [3].

In steroid chemistry, PIDA induces Wagner-Meerwein rearrangements in triterpene derivatives. For example, lanostane-type substrates undergo methyl group migration followed by acetoxylation, constructing complex polyoxygenated frameworks inaccessible through conventional methods [5].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 16 of 49 companies with hazard statement code(s):;
H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3240-34-4

Wikipedia

Iodobenzene diacetate

General Manufacturing Information

Iodine, bis(acetato-.kappa.O)phenyl-: ACTIVE

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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